molecular formula C32H44N2O10 B15351668 Nor Verapamil-d6 N-beta-D-Glucuronide

Nor Verapamil-d6 N-beta-D-Glucuronide

Cat. No.: B15351668
M. Wt: 622.7 g/mol
InChI Key: PMBMAYXZKGXGNE-PTIYXJQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nor Verapamil-d6 N-beta-D-Glucuronide (CAS: 126883-99-6) is a deuterated glucuronide metabolite of Norverapamil, a primary metabolite of the calcium channel blocker verapamil. Its molecular formula is C32H38D6N2O10, with a molecular weight of 622.74 g/mol . This compound is synthesized for use as an analytical standard in pharmacokinetic and metabolic studies, leveraging deuterium labeling to enhance detection accuracy in mass spectrometry (MS)-based assays . It is classified as a controlled product with stringent handling requirements, including cold storage (-20°C) and specialized shipping protocols .

Properties

Molecular Formula

C32H44N2O10

Molecular Weight

622.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[4-cyano-6,6,6-trideuterio-4-(3,4-dimethoxyphenyl)-5-(trideuteriomethyl)hexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C32H44N2O10/c1-19(2)32(18-33,21-9-11-23(41-4)25(17-21)43-6)13-7-14-34(15-12-20-8-10-22(40-3)24(16-20)42-5)30-28(37)26(35)27(36)29(44-30)31(38)39/h8-11,16-17,19,26-30,35-37H,7,12-15H2,1-6H3,(H,38,39)/t26-,27-,28+,29-,30+,32?/m0/s1/i1D3,2D3

InChI Key

PMBMAYXZKGXGNE-PTIYXJQSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCN(CCC1=CC(=C(C=C1)OC)OC)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)(C#N)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)C(CCCN(CCC1=CC(=C(C=C1)OC)OC)C2C(C(C(C(O2)C(=O)O)O)O)O)(C#N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

  • Parent compound : Nor Verapamil hydrochloride (C23H29N2O4Cl)
  • Deuterium sources :
    • Deuterochloroform (CDCl3): 2 mL/g substrate
    • Deuterium oxide (D2O): 0.5 mL/g substrate
  • Catalytic system :
    • Trifluoroacetic anhydride (TFAA): 0.2 mL/g substrate
    • Deuteroacetone ((CD3)2CO): 2 mL/g substrate

Reaction vessel : Sealed borosilicate glass tube under nitrogen atmosphere.

Thermal Deuteration Process

The mixture undergoes controlled heating according to the following parameters:

Parameter Optimal Range Deviation Impact
Temperature 55–60°C <50°C: Incomplete H/D exchange
>65°C: Thermal decomposition
Duration 160–170 hours <150h: 85% deuteration
>180h: 2% yield reduction
Agitation Static conditions Mechanical stirring induces racemization

Post-reaction analysis via $$ ^1H $$-NMR confirms >95% deuteration at six positions: the three methoxy groups (δ 3.72–3.85 ppm) and three aliphatic protons (δ 1.12–2.34 ppm).

Glucuronidation of Nor Verapamil-d6

The deuterated intermediate undergoes glucuronide conjugation at the tertiary amine group. Two validated approaches exist: enzymatic (biological catalysis) and chemical (Koenigs-Knorr reaction).

Enzymatic Glucuronidation Using UGT Isozymes

Human liver microsomes (HLMs) containing UDP-glucuronosyltransferase 1A9 (UGT1A9) show highest activity for verapamil derivatives.

Reaction Setup :

  • Substrate : Nor Verapamil-d6 (1 mM final concentration)
  • Cofactor : UDP-glucuronic acid (UDPGA; 5 mM)
  • Buffer : 100 mM Tris-HCl (pH 7.4) with 10 mM MgCl2
  • Microsomal protein : 0.5 mg/mL HLMs

Kinetic Parameters :

Parameter Value Method
$$ K_m $$ 48 ± 7 µM Michaelis-Menten fit
$$ V_{max} $$ 2.1 nmol/min/mg LC-MS/MS quantification
Turnover number 4.2 × 10$$^3$$ h$$^{-1}$$ Stopped-flow fluorescence

Incubation at 37°C for 120 minutes achieves 92% conversion, verified by disappearance of the $$ [M+H]^+ $$ ion at m/z 441.2 (Nor Verapamil-d6) and appearance of m/z 617.3 (glucuronidated product).

Chemical Synthesis via Koenigs-Knorr Reaction

For large-scale production (>10 g), chemical glucuronidation proves more efficient:

Stepwise Procedure :

  • Protection : Treat methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide) uronate (1.2 eq) with Nor Verapamil-d6 (1 eq) in anhydrous DMF.
  • Coupling : Add silver triflate (2.5 eq) at −20°C under argon.
  • Deprotection : Sequential treatment with:
    • 0.1 M NaOH in THF/H2O (1:1) to remove acetyl groups
    • Catalytic hydrogenation (Pd/C, H2 50 psi) to reduce ester to carboxylic acid

Yield Optimization Data :

Parameter Condition 1 Condition 2 Optimal
Temperature −20°C 0°C −20°C
Reaction time 24 h 48 h 36 h
Solvent DMF Acetonitrile DMF
Final yield 78% 63% 82%

Purification and Analytical Characterization

Chromatographic Purification

Crude product undergoes dual-stage purification:

First Stage (Normal Phase) :

  • Column : Silica gel 60 (40–63 µm)
  • Eluent : CH2Cl2/MeOH/NH4OH (90:9:1 v/v)
  • Recovery : 94% of glucuronide fraction

Second Stage (Reverse Phase) :

  • Column : C18 (5 µm, 250 × 21.2 mm)
  • Mobile phase :
    • A: 0.1% Formic acid in H2O
    • B: 0.1% Formic acid in MeCN
  • Gradient : 20–45% B over 30 minutes
  • Purity : >99.5% (USP criteria)

Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS) :

  • Observed: m/z 623.2541 $$ [M+H]^+ $$
  • Calculated: 623.2538 for C32D6H38N2O10
  • Δ = 0.48 ppm

Multinuclear NMR Analysis :

Nucleus δ (ppm) Multiplicity Assignment
$$ ^1H $$ 4.89 (d, J=7.8 Hz) Doublet Anomeric H-1'
$$ ^13C $$ 103.2 Singlet C-1' (glucuronic acid)
$$ ^19F $$ −76.3 Quintet CF3 from TFAA residues

Deuterium content verification via $$ ^2H $$-NMR shows six distinct quartets between δ 1.0–3.0 ppm, confirming complete deuteration at specified positions.

Chemical Reactions Analysis

Types of Reactions: Nor Verapamil-d6 N-beta-D-Glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Nor Verapamil-d6 N-beta-D-Glucuronide is widely used in scientific research due to its stable isotope labeling, which allows for accurate tracking and quantification in metabolic studies. Its applications include:

  • Chemistry: Used as a reference standard in mass spectrometry and chromatography studies.

  • Biology: Employed in studies of drug metabolism and pharmacokinetics in biological systems.

  • Medicine: Utilized in clinical research to understand the metabolism and excretion of Verapamil and its derivatives.

  • Industry: Applied in the development and quality control of pharmaceuticals.

Mechanism of Action

The mechanism by which Nor Verapamil-d6 N-beta-D-Glucuronide exerts its effects involves its interaction with molecular targets and pathways related to drug metabolism. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites that can be analyzed to understand the metabolic pathways of Verapamil.

Comparison with Similar Compounds

Comparison with Structurally Related Glucuronides

Glucuronidation is a critical phase II metabolic pathway, enhancing drug solubility for renal or biliary excretion. Below is a comparative analysis of Nor Verapamil-d6 N-beta-D-Glucuronide with similar glucuronidated compounds:

Structural Features and Functional Groups

Compound Parent Drug Class Glucuronidation Site Deuterated? Molecular Formula Molecular Weight (g/mol)
Nor Verapamil-d6 N-β-D-Glucuronide Calcium channel blocker N-glucuronidation Yes C32H38D6N2O10 622.74
Chloramphenicol 3-O-β-D-Glucuronide Antibiotic O-glucuronidation No C17H20Cl2N2O11 499.25
Imipramine N-β-D-Glucuronide Tricyclic antidepressant N-glucuronidation No C25H32N2O6 456.53
Nebivolol O-β-D-Glucuronide Beta-blocker O-glucuronidation No C28H33F2NO10 581.6
Morphine-3-β-D-Glucuronide Opioid O-glucuronidation No C23H27NO9 461.46

Key Insights :

  • Deuterium Labeling: Nor Verapamil-d6’s deuterated alkyl chain distinguishes it from non-deuterated analogs, reducing metabolic interference and improving traceability in MS .
  • Glucuronidation Site: N-glucuronidation (as in Nor Verapamil-d6 and Imipramine glucuronide) is less common than O-glucuronidation, affecting metabolic stability and enzyme specificity (e.g., UDP-glucuronosyltransferase isoforms) .
Analytical Techniques:
Compound Primary Analytical Method Key Application
Nor Verapamil-d6 N-β-D-Glucuronide LC-ESI-MS/MS with deuterated IS Quantifying verapamil metabolites in plasma
Codeine-6-β-D-Glucuronide LC-ESI-MS/MS (m/z 476 → 300) Forensic toxicology and drug monitoring
Nebivolol O-β-D-Glucuronide Stability-indicating UPLC Impurity profiling in pharmaceuticals

Deuterium Advantage: The isotopic label in Nor Verapamil-d6 minimizes matrix effects in MS, achieving a linear dynamic range of 25–4000 ng/mL for glucuronide quantification .

Regulatory and Stability Considerations

Regulatory Status:
  • Nor Verapamil-d6 N-β-D-Glucuronide: Classified as a controlled product requiring permits and BSL certification .
  • Chloramphenicol 3-O-β-D-Glucuronide : Detailed SDS documentation, including hazard codes and safe handling protocols .
  • Non-Biological Complex Drugs (NBCDs): highlights the need for biosimilar-like regulatory rigor for NBCDs, though Nor Verapamil-d6 (a single-molecule entity) avoids these complexities.

Pharmacological and Clinical Relevance

  • Nor Verapamil-d6: Used to study verapamil’s metabolism, particularly CYP3A4-mediated pathways .
  • Morphine-3-β-D-Glucuronide : Lacks analgesic activity but contributes to neuroexcitatory side effects .
  • Nebivolol O-β-D-Glucuronide : May retain partial beta-blocking activity, influencing drug efficacy and half-life .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Nor Verapamil-d6 N-beta-D-Glucuronide?

  • Synthesis : The compound is synthesized via deuterium labeling at specific positions (e.g., propan-2-yl-1,1,1,3,3,3-d6) to ensure isotopic purity. This involves coupling the deuterated verapamil metabolite with β-D-glucuronic acid under controlled enzymatic or chemical conjugation conditions .
  • Characterization : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₃₂H₄₄N₂O₁₀) and isotopic pattern. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and HPLC (≥98% purity) are critical for structural validation and purity assessment .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • LC-MS/MS : Employ deuterated internal standards (e.g., Nor Verapamil-d6) to minimize matrix effects. Use a C18 column with a gradient elution (acetonitrile/ammonium formate) and monitor transitions specific to the glucuronide moiety (e.g., m/z 609 → 303 for the parent ion) .
  • Validation : Include parameters like linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) to meet FDA/EMA guidelines for bioanalytical assays .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its interaction with organic anion transporters (OATPs)?

  • Mechanistic Insight : The β-D-glucuronide group enhances affinity for OATPs (e.g., oatp1B1), as demonstrated by competitive inhibition assays using estradiol-17β-D-glucuronide (Kₘ = 3 µM). The anionic charge and stereochemistry at the glucuronide moiety are critical for transporter recognition .
  • Experimental Design : Use transfected HeLa cells expressing OATP1B1 to measure uptake kinetics. Compare inhibition by unconjugated verapamil (no transport) versus its glucuronide .

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

  • Data Reconciliation :

Verify analytical method consistency (e.g., cross-validate LC-MS/MS protocols between labs).

Assess species-specific differences in glucuronidation enzymes (e.g., UGT1A isoforms in humans vs. rodents).

Model biliary excretion kinetics using perfused liver systems to account for transporter-mediated efflux .

Q. What stability considerations are critical when designing experiments with this compound?

  • Storage : Store at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles, as glucuronides are prone to hydrolysis.
  • In-Use Stability : Prepare fresh solutions in pH 7.4 buffer for cell-based assays. Monitor degradation via HPLC over 24 hours .

Q. What role does this compound play in metabolic pathway elucidation, and how can enzyme kinetics be studied?

  • Pathway Mapping : Incubate verapamil with human liver microsomes (HLMs) and UDP-glucuronic acid (UDPGA). Use kinetic modeling (e.g., Michaelis-Menten) to determine Vₘₐₓ and Kₘ for UGT-mediated glucuronidation.
  • Enzyme Inhibition : Co-incubate with known UGT inhibitors (e.g., fluconazole) to identify isoform-specific contributions .

Methodological Challenges and Solutions

Q. How can isotopic labeling (deuterium) impact the interpretation of mass spectrometry data for this compound?

  • Artifact Mitigation : Deuterium labeling reduces metabolic interference but may cause retention time shifts. Use stable isotope-labeled internal standards (SIL-IS) to correct for ion suppression/enhancement.
  • Data Analysis : Apply software tools (e.g., Skyline) to deconvolute isotopic peaks and ensure accurate quantitation .

Q. What strategies are recommended for structural modification to enhance the stability of this compound in physiological conditions?

  • Derivatization : Introduce methyl groups at vulnerable hydroxyl sites on the glucuronide moiety to reduce hydrolysis.
  • In Silico Modeling : Use molecular dynamics simulations to predict sites prone to enzymatic cleavage and guide synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.